

3-Chloro-2-vinylphenol: Structural Analysis, Physicochemical Profiling, and Synthesis Methodologies

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Compound of Interest

Compound Name: 3-Chloro-2-vinylphenol

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper

Executive Summary

In the landscape of advanced pharmaceutical and agrochemical synthesis, highly functionalized building blocks dictate the efficiency of downstream drug development. **3-Chloro-2-vinylphenol** (CAS: 145706-55-4) is a specialized ortho-vinylated halophenol that serves as a critical precursor for complex active pharmaceutical ingredients (APIs)[1]. This whitepaper provides an in-depth structural analysis, compiles verified physicochemical data, and details an optimized, self-validating synthetic protocol designed to maximize chemoselectivity and yield while adhering to modern green chemistry principles.

Chemical Structure & Physicochemical Data

The molecular architecture of **3-chloro-2-vinylphenol** features a central benzene ring substituted with a hydroxyl group at C1, a vinyl group at C2, and a chlorine atom at C3. This 1,2,3-trisubstitution pattern creates a unique interplay of steric and electronic effects. The

electron-withdrawing nature of the meta-chlorine atom inductively increases the acidity of the phenolic hydroxyl group compared to an unsubstituted phenol. Concurrently, the ortho-vinyl group provides an electron-rich, highly reactive olefinic site ideal for cross-coupling (e.g., Heck reactions), epoxidation, or oxidative cleavage in drug discovery workflows.

Based on authoritative chemical databases, the quantitative physicochemical properties of the compound are summarized below^{[2],[3]}:

Table 1: Physicochemical Properties of 3-Chloro-2-vinylphenol

| Property | Value |
|-------------------------|--|
| Chemical Name | 3-Chloro-2-vinylphenol (or 3-chloro-2-ethenylphenol) |
| CAS Registry Number | 145706-55-4 |
| Molecular Formula | C ₈ H ₇ ClO |
| Molecular Weight | 154.59 g/mol |
| SMILES String | <chem>OC1=CC=CC(Cl)=C1C=C</chem> |
| Predicted Boiling Point | 245.0 ± 20.0 °C |
| Predicted Density | 1.229 ± 0.06 g/cm ³ |
| Predicted pKa | 8.80 ± 0.40 |

Mechanistic Pathways and Synthesis

Methodologies

Overcoming Legacy Synthesis Limitations

Historically, the synthesis of **3-chloro-2-vinylphenol** relied on the reflux of the epoxide precursor, 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, in N,N-dimethylformamide (DMF) at extreme temperatures (153°C)^[1]. As an application scientist, I strongly advise against this legacy route for scale-up. DMF is reproduction-toxic and notoriously difficult to separate from aqueous waste streams. Furthermore, the lack of an acid scavenger in the legacy method

means the liberated hydrogen chloride (HCl) causes partial decomposition of the solvent and the product, limiting yields to ~75.5% and necessitating complex chromatographic purification[1].

The Modern Base-Mediated Aromatization

To establish an industrially viable, self-validating system, modern protocols utilize a base-mediated double dehydrochlorination[1]. By employing lithium carbonate (Li_2CO_3) as a thermodynamic sink for HCl, N,N-dimethylacetamide (DMA) as a dipolar aprotic additive, and n-butyl acetate as the primary solvent, the reaction temperature can be safely lowered to 125°C.

Causality of Experimental Choices:

- Li_2CO_3 (Base): Neutralizes the two equivalents of HCl generated during aromatization in situ, preventing acidic degradation of the newly formed phenol and driving the reaction equilibrium forward.
- n-Butyl Acetate (Solvent): Replaces reprotoxic DMF, offering superior phase separation during aqueous workup, thus eliminating the need for column chromatography.
- Lower Temperature (125°C): Preserves chemoselectivity and prevents the thermal polymerization of the reactive vinyl moiety.

Experimental Protocol: Optimized Synthesis

Workflow

The following step-by-step methodology details the optimized synthesis of **3-chloro-2-vinylphenol**, ensuring high purity and reproducibility[1].

Step 1: Reagent Charging In a rigorously dried, mechanically stirred reaction vessel, charge 15.00 g (52.7 mmol, 1.0 eq., assuming 80% purity) of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane.

Step 2: Base and Additive Introduction Add 4.70 g (52.7 mmol, 1.0 eq.) of lithium carbonate (Li_2CO_3) followed by 19.2 g (220.5 mmol, 4.18 eq.) of N,N-dimethylacetamide (DMA). The DMA acts as a phase-transfer-like additive to solubilize the inorganic base in the organic medium.

Step 3: Solvent Addition Suspend the mixture in 28.8 g (247.9 mmol, 4.7 eq.) of n-butyl acetate. Ensure continuous mechanical stirring (approx. 300 rpm) to maintain a homogeneous suspension.

Step 4: Thermal Activation Heat the reaction mixture to an internal temperature of 125°C (using an external oil bath set to ~135°C). Maintain these conditions strictly for 8 hours.

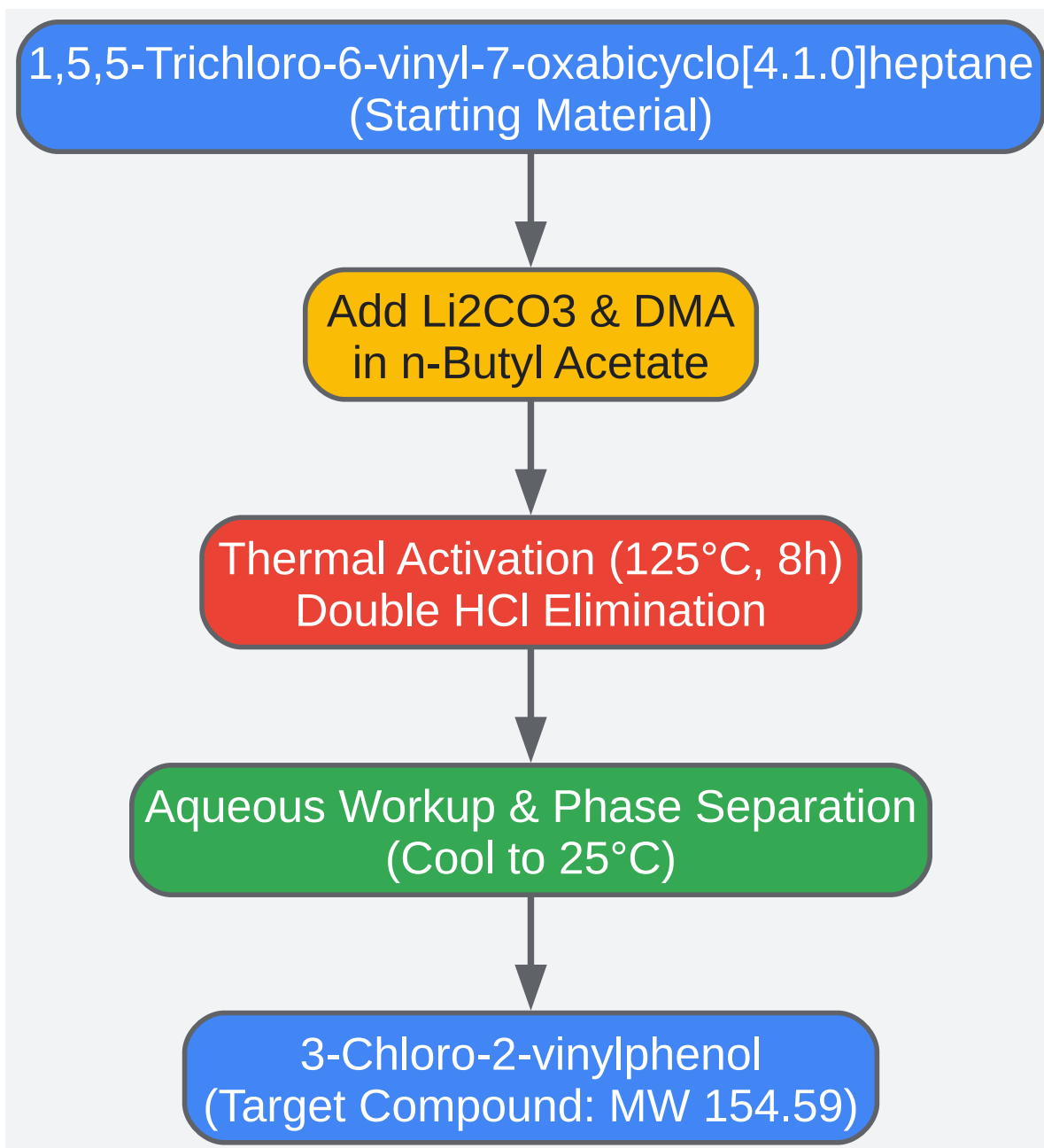
Step 5: In-Process Validation Sample the reaction mixture and analyze via Gas Chromatography (GC). The complete disappearance of the epoxide starting material validates the endpoint of the reaction. Do not proceed to workup until conversion is confirmed.

Step 6: Quenching and Phase Separation Remove the heat source and cool the suspension to an internal temperature of 25°C. Quench the reaction by adding 25 mL of deionized water. Transfer the mixture to a separatory funnel and allow the phases to separate.

Step 7: Purification Wash Isolate the organic phase and wash sequentially with half-concentrated aqueous sodium chloride solution (2 × 20 mL) and deionized water (2 × 20 mL). **Causality:** These specific washes efficiently partition the highly polar DMA and residual lithium salts into the aqueous layer, leaving the target compound in the organic phase.

Step 8: Isolation Concentrate the organic phase under reduced pressure to yield high-purity **3-chloro-2-vinylphenol**.

Synthesis Workflow Visualization



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Fig 1: Optimized synthesis workflow for **3-chloro-2-vinylphenol** via double HCl elimination.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:

- Mass Spectrometry (GC-MS): Confirms the exact molecular weight of 154.59 g/mol . The molecular ion peak $[M]^+$ must be clearly visible at m/z 154, alongside a characteristic $M+2$ isotope peak at m/z 156 (due to the ^{37}Cl isotope, appearing in an approximate 3:1 ratio)[2].
- Nuclear Magnetic Resonance ($^1\text{H-NMR}$): Essential for verifying the vinyl protons (multiplets typically in the 5.3 - 7.0 ppm range) and the phenolic -OH proton, which will appear broad and is exchangeable with D_2O . The aromatic protons will exhibit coupling patterns strictly consistent with a 1,2,3-trisubstituted benzene ring.

Applications in Drug Development

In medicinal chemistry, the **3-chloro-2-vinylphenol** scaffold is highly prized. The vinyl group serves as a versatile handle for olefin metathesis, Heck couplings, or oxidative cleavage to form aldehydes. The adjacent chloro and hydroxyl groups provide specific vector geometries for hydrogen bonding and lipophilic interactions within target protein binding pockets. This makes it an indispensable intermediate for synthesizing novel therapeutics and advanced agrochemicals[1].

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 18970955, **3-Chloro-2-vinylphenol**". PubChem. URL:[[Link](#)]
- Bayer CropScience AG. "Process for preparing **3-chloro-2-vinylphenol**". European Patent EP3154924B1.

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Sources

- [1. EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol - Google Patents \[patents.google.com\]](#)

- [2. 3-Chloro-2-vinylphenol | C₈H₇ClO | CID 18970955 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 3-氯-2-乙烯基苯酚 CAS#: 145706-55-4 \[m.chemicalbook.com\]](#)
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